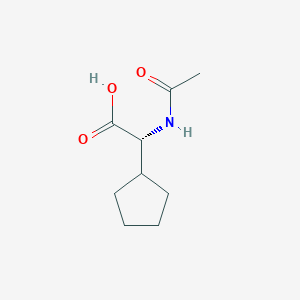

N-Acetyl-2-cyclopentyl-d-glycine

説明

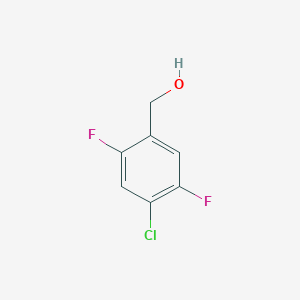

N-Acetyl-2-cyclopentyl-d-glycine (NACPG) is an amino acid derivative. It is a derivative of the amino acid glycine . The molecular weight of NACPG is 185.22 g/mol.

Synthesis Analysis

The synthesis of N-acetylated amino acids, which NACPG is a part of, has been known for a long time. They are members of the fatty acid amide family with an amino acid as the biogenic amine .科学的研究の応用

1. Computational Analysis of Conformations

In a study focusing on the computation of stable conformations of formamide, methyl derivatives, glycine, and N-methyl-N-acetyl-aminoacidamides, it was found that the calculated stable conformations were in qualitative agreement with experimental results obtained in unpolar solvents (Walther, 1987).

2. N-Acetyltransferases and Substrate Selectivity

Research on N-acetyltransferases from three different organisms showed distinct selectivity toward hexosamines and N-terminal amine of peptides. This study reveals the varied preference and evolutionary divergence of N-acetyltransferases, enhancing the understanding of acceptor specificity (Zhang et al., 2019).

3. Bioactivity of Peptide Analogs

A study on the bioactivity of peptide analogs of the neutrophil chemoattractant, N-acetyl-proline-glycine-proline, explored the activity of these analogs and potential antagonists of N-acetyl-PGP. This research aids in understanding the chemoattractant molecule and its mimetic peptides (Haddox et al., 1999).

4. N-Acyl-D-glucosamine 2-Epimerase Research

A study on N-Acyl-D-glucosamine 2-Epimerase from porcine kidney identified it as a renin-binding protein. This research adds significant knowledge about the enzyme and its role in biological recognition systems (Maru et al., 1996).

5. Glycine N-methyltransferase Characterization

Research on glycine N-methyltransferase from rabbit liver provided insights into its molecular weight, subunits, and kinetic properties. This enzyme plays a role in methylation processes in biological systems (Heady & Kerr, 1973).

6. Regulation of Human Glycine N-Acyltransferase-like 2

A study on the regulation of human glycine N-acyltransferase-like 2 by lysine acetylation highlights its significance in producing lipid signaling molecules, N-acyl glycines. This post-translational modification is crucial in various physiological processes (Waluk et al., 2012).

作用機序

Target of Action

N-Acetyl-2-cyclopentyl-d-glycine is a derivative of the amino acid glycine . Glycine is the main excitatory neurotransmitter in the nervous system and plays a critical role in nociceptive processing and pain modulation . The primary targets of N-Acetyl-2-cyclopentyl-d-glycine are likely to be the G-protein coupled metabotropic glutamate receptors (mGluRs) that are widely expressed in the central and peripheral nervous system .

Mode of Action

Given its structural similarity to glycine, it may interact with mglurs, mediating neuronal excitability and synaptic transmission .

Biochemical Pathways

It might be involved in the reductive glycine pathway (rglyp), a promising pathway for the assimilation of formate and other sustainable c1-feedstocks .

Result of Action

Given its structural similarity to glycine and potential interaction with mglurs, it might modulate neuronal excitability and synaptic transmission .

特性

IUPAC Name |

(2R)-2-acetamido-2-cyclopentylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)7-4-2-3-5-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAXMWOBFBJFRE-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-2-cyclopentyl-d-glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1-Piperidinyl)propoxy]aniline](/img/structure/B3119531.png)

![4-Bromothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B3119567.png)

![N-(3,4-dimethylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B3119577.png)

![Methyl 3-[(3-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B3119582.png)

![ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B3119605.png)

![6-(4-Fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B3119606.png)

![5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B3119622.png)